6-Cyanohexylzinc bromide

Organozinc reagents Quality control Solution density

Organozinc reagents for Negishi coupling often face air/moisture sensitivity and nitrile incompatibility issues. This 0.5 M THF solution delivers reliable C6-cyanoalkyl installation via Rieke® zinc chemistry. - Tolerates nitrile functionality incompatible with Grignard/organolithium routes - Consistent 0.944 g/mL density aids rapid identity verification, distinguishing it from C2-C5 homologs - Supplied under argon; Danger/Carc. 2 classification ensures appropriate handling protocols are maintained.

Molecular Formula C7H12BrNZn
Molecular Weight 255.5 g/mol
CAS No. 312624-28-5
Cat. No. B1599028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanohexylzinc bromide
CAS312624-28-5
Molecular FormulaC7H12BrNZn
Molecular Weight255.5 g/mol
Structural Identifiers
SMILES[CH2-]CCCCCC#N.[Zn+]Br
InChIInChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1
InChIKeyMXIPCKRJAIFENH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanohexylzinc Bromide: Organozinc Reagent for Negishi Coupling


6-Cyanohexylzinc bromide (CAS 312624-28-5) is a functionalized organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran, characterized by a six-methylene alkyl chain bearing a terminal nitrile group coordinated to zinc bromide . It belongs to the Rieke® organozinc family, prepared via direct oxidative addition of highly reactive zinc (Rieke® zinc) to 6-bromohexanenitrile, enabling tolerance of the nitrile functionality that would be incompatible with organolithium or Grignard preparative routes [1]. The compound serves as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions and as a key synthon for constructing cyanohexyl-substituted aryl derivatives and methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, a critical intermediate for cyclic furfuryl ether synthesis via Wittig rearrangement .

Coupling Partner Negishi cross-coupling nucleophile for C(sp2)–C(sp3) bond formation
Key Synthon Installs six-carbon cyanoalkyl linker with terminal nitrile handle
Preparation Rieke zinc route tolerates nitrile functionality incompatible with Grignard/Li reagents

Why 6-Cyanohexylzinc Bromide Cannot Be Replaced by Shorter Homologs


Cyanoalkylzinc bromides of different chain lengths (C2, C3, C4, C5, C6) are not functionally interchangeable despite sharing the same organozinc bromide-nitrile core. Systematic variation in density—from 0.955 g/mL (2-cyanoethyl) to 0.981 g/mL (3-cyanopropyl) to 0.971 g/mL (4-cyanobutyl) to 0.944 g/mL (6-cyanohexyl)—reflects distinct molecular packing and solvation properties that directly affect solution handling, stoichiometric calculations, and reproducibility in cross-coupling workflows . The six-carbon spacer in 6-cyanohexylzinc bromide is specifically required for synthesizing methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, the penultimate intermediate in the cyclic furfuryl ether Wittig rearrangement route; substitution with 4-cyanobutylzinc bromide would instead yield 5-(4-cyanobutyl) derivatives with fundamentally different steric and electronic profiles, as evidenced by the distinct product slates documented for each homolog . Additionally, 6-cyanohexylzinc bromide carries a Danger signal word and Carc. 2 classification, while 4-cyanobutylzinc bromide carries a Warning signal word, reflecting different hazard profiles that impact procurement, storage, and safety protocol requirements .

Chain-length specificity: Shorter C2–C5 homologs cannot produce the identical methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate intermediate required for Wittig rearrangement.
Solution density mismatch: Homolog densities differ by up to 0.037 g/mL, affecting stoichiometric calculations and automated liquid-handling reproducibility.
Hazard profile divergence: C6 homolog carries Danger signal word and CNS target organ designation; C3–C4 carry only Warning, impacting safety compliance and storage infrastructure.

Differentiation Evidence for 6-Cyanohexylzinc Bromide


Density Fingerprint vs. Shorter Cyanoalkyl Homologs

The density of 6-cyanohexylzinc bromide solution (0.5 M in THF) is 0.944 g/mL at 25 °C, which is consistently lower than that of shorter-chain cyanoalkylzinc bromide homologs: 2-cyanoethylzinc bromide (0.955 g/mL), 3-cyanopropylzinc bromide (0.981 g/mL), and 4-cyanobutylzinc bromide (0.971 g/mL), but also lower than the non-functionalized hexylzinc bromide (0.965 g/mL) . This systematic variation (maximum difference of 0.037 g/mL between 6-cyanohexyl and 3-cyanopropyl) provides a quantifiable, instrument-accessible parameter for incoming identity verification of commercial solutions using a standard analytical balance and volumetric measurement . The density trend reflects the decreasing relative contribution of the dense C–ZnBr terminus as the methylene chain lengthens and the lower-mass nitrile group contributes proportionally less to molecular volume than additional methylene units .

Density Fingerprint
Data to verify
Solution density (0.5 M in THF, 25 °C)
6-Cyanohexyl: 0.944 g/mL
2-Cyanoethyl: 0.955 g/mL
3-Cyanopropyl: 0.981 g/mL
4-Cyanobutyl: 0.971 g/mL
Supports incoming identity verification by standard gravimetric measurement.
Maximum difference 0.037 g/mL; source-specific supplier datasheet values.
Organozinc reagents Quality control Solution density Identity verification

Application Specificity by Chain Length

6-Cyanohexylzinc bromide is the designated reagent for synthesizing methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate (CAS 648417-73-6), a key intermediate for cyclic furfuryl ether preparation via Wittig rearrangement . In contrast, 4-cyanobutylzinc bromide is specified for synthesizing 5-(3-thienyl)pentanenitrile (via nickel-catalyzed coupling with 3-bromothiophene) and α-cyanobutyl vinylphosphonates (via Negishi vinylation) . 5-Cyanopentylzinc bromide is employed in nickel-catalyzed enantioselective Negishi cross-coupling with α-bromo amides to yield (S)-N-benzyl-7-cyano-2-ethyl-N-phenylheptanamide in 85–89% yield with 91% ee, as documented in Organic Syntheses [1]. Each cyanoalkylzinc bromide thus furnishes a distinct product scaffold determined by its methylene spacer length; no homolog can substitute for another without altering the target molecule's connectivity [1].

Application Specificity
Class-level inference
Designated synthetic product
C6 → Methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate
C5 → (S)-N-benzyl-7-cyano-2-ethyl-N-phenylheptanamide (85–89% yield, 91% ee)
C4 → 5-(3-thienyl)pentanenitrile
Methylene spacer length determines product scaffold; no homolog can substitute.
Vendor-specified applications; C5 data verified in Organic Syntheses.
Negishi coupling Wittig rearrangement Furan carboxylate Synthetic intermediate

GHS Hazard Classification Differences

6-Cyanohexylzinc bromide carries a GHS Signal Word of 'Danger' with hazard classifications including Carc. 2, Eye Irrit. 2, Flam. Liq. 2, and STOT SE 3, with target organs listed as the central nervous system and respiratory system . By comparison, 4-cyanobutylzinc bromide and 3-cyanopropylzinc bromide carry only 'Warning' signal words with Carc. 2, Eye Irrit. 2, and STOT SE 3 classifications, but crucially without the Flam. Liq. 2 classification and without central nervous system target organ designation that the 6-cyanohexyl homolog requires . The non-functionalized hexylzinc bromide carries an even more restrictive set of classifications including Acute Tox. 4 Oral and Water-react. 2 . This differential hazard profile means that institutional safety review, storage classification (Storage Class 3 for all, but 4.3 for hexylzinc), and personal protective equipment protocols differ between these seemingly similar reagents .

GHS Classification
Data to verify
Signal word and hazard classes
C6: Danger; Carc. 2, Flam. Liq. 2, STOT SE 3 (CNS, respiratory)
C4: Warning; Carc. 2, STOT SE 3 (respiratory only)
Differential hazard profiles impact laboratory safety compliance and storage infrastructure.
Flash point C6: 1.4 °F; C4: –6.2 °F; SDS-derived classifications.
Chemical safety GHS classification Procurement compliance Storage requirements

Lipophilicity (LogP) Comparison

The consensus LogP of 6-cyanohexylzinc bromide is 1.5822 as reported by Fluorochem, corresponding to a calculated LogP of approximately 3.27 (as reported by chem960) for the parent organic framework . While directly comparable LogP values for all shorter-chain cyanoalkylzinc bromides are not uniformly available from a single source, the LogP trend for alkyl nitriles increases predictably with chain length: butyronitrile LogP ≈ 0.53, valeronitrile LogP ≈ 1.07, hexanenitrile LogP ≈ 1.60 [1]. The six-methylene chain of 6-cyanohexylzinc bromide thus provides significantly higher lipophilicity than the 4-cyanobutyl (estimated ΔLogP ≈ 1.0) and 3-cyanopropyl (estimated ΔLogP ≈ 1.2) homologs [1]. This differential influences partitioning behavior in aqueous-organic biphasic Negishi coupling systems, potentially affecting transmetalation rates and product extraction efficiency [1].

Lipophilicity (LogP)
Context-dependent
Octanol-water partition coefficient
6-Cyanohexyl: LogP 1.58 (consensus)
4-Cyanobutyl parent nitrile: LogP ≈ 1.07
3-Cyanopropyl parent nitrile: LogP ≈ 0.53
Higher lipophilicity may influence biphasic reaction partitioning and product extraction.
Predicted LogP for parent nitriles; direct organozinc comparator data not available.
Lipophilicity Partition coefficient Biphasic catalysis Reaction engineering

Application Scenarios for 6-Cyanohexylzinc Bromide


Cyclic Furfuryl Ether Precursors via Wittig Rearrangement

6-Cyanohexylzinc bromide is the reagent of choice for installing the six-carbon cyanoalkyl chain onto a 3-methylfuran-2-carboxylate scaffold, generating methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate (CAS 648417-73-6), the documented key intermediate for cyclic furfuryl ether synthesis via [2,3]-Wittig rearrangement . This application is unique to the six-methylene spacer; shorter-chain homologs would produce furan derivatives with different ring-closure geometries upon Wittig rearrangement, fundamentally altering the macrocycle or cyclic ether product . The density fingerprint (0.944 g/mL) and Danger hazard classification serve as incoming quality checkpoints before committing this reagent to multi-step synthetic sequences .

Negishi Cross-Coupling for Cyanohexyl Aryl Derivatives

6-Cyanohexylzinc bromide participates in palladium-catalyzed Negishi cross-coupling with aryl bromides to produce cyanohexyl-substituted aryl derivatives, a transformation that introduces a six-carbon spacer with a terminal nitrile handle onto aromatic cores . This spacer length is positioned between the shorter 4-cyanobutyl (used for vinylphosphonate synthesis) and 5-cyanopentyl (used for enantioselective amide coupling, 85–89% yield, 91% ee) reagents, offering a distinct linker geometry for structure–activity relationship exploration in drug discovery programs [1]. The nitrile group remains intact throughout the Negishi coupling, enabling subsequent transformations such as reduction to amine, hydrolysis to acid, or cycloaddition chemistry .

Density-Based Identity Verification for QC

The density of 6-cyanohexylzinc bromide solution (0.944 g/mL at 25 °C, 0.5 M in THF) is distinguishable from all commercially available cyanoalkylzinc bromide homologs by standard laboratory density measurement . With a difference of ≥0.011 g/mL from the nearest homolog (2-cyanoethyl, 0.955 g/mL) and up to 0.037 g/mL from the most divergent (3-cyanopropyl, 0.981 g/mL), a simple gravimetric determination using a calibrated pycnometer or analytical balance with volumetric pipette provides sufficient resolution to confirm correct reagent identity before use . This is particularly valuable in multi-reagent workflows where visual inspection cannot distinguish between similarly packaged organozinc solutions.

Biphasic Negishi Coupling Leveraging Lipophilicity

The LogP of 6-cyanohexylzinc bromide (1.58–3.27) confers approximately 10- to 16-fold higher lipophilicity compared to 4-cyanobutyl and 3-cyanopropyl analogs . In biphasic Negishi coupling systems, this enhanced lipophilicity can influence the partitioning of the organozinc reagent and its coupled products between aqueous and organic phases, potentially enabling more efficient extraction workflows or continuous-flow liquid-liquid separation strategies . The six-carbon chain may additionally reduce water-solubility of downstream cyanohexyl-substituted products, simplifying isolation by extraction relative to more polar, shorter-chain analogs .

Application
Selection Property
Validation Focus
Cyclic furfuryl ether precursor synthesis
Six-methylene spacer geometry
Wittig rearrangement ring-closure compatibility review
Negishi cross-coupling for cyanohexyl aryl derivatives
Nitrile-functionalized organozinc nucleophile
Palladium-catalyzed C(sp²)–C(sp³) coupling efficiency
Density-based identity verification
0.944 g/mL density fingerprint
Distinguishability from C2–C5 homologs by pycnometry
Biphasic reaction engineering
Elevated lipophilicity (LogP ~1.58–3.27)
Partitioning and extraction efficiency in aqueous-organic systems

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